

# An In-depth Technical Guide to the Toxicological Profile of Disperse Orange 13

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## Compound of Interest

Compound Name: Disperse Orange 13

Cat. No.: B1581431

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## Introduction

**Disperse Orange 13** (C.I. 26080; CAS No. 6253-10-7) is a double azo dye characterized by its lipophilic nature and low water solubility, properties that make it highly effective for dyeing synthetic hydrophobic fibers such as polyester, polyamide, and cellulose acetate.[1] As a member of the extensive class of azo dyes, which constitute the largest group of commercial colorants, its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development and chemical safety assessment.[2][3] The potential for human and environmental exposure, primarily through dermal contact with dyed textiles and through industrial effluents, necessitates a thorough understanding of its toxicokinetics and toxicodynamics.[4][5]

This guide provides a comprehensive technical overview of the toxicological profile of **Disperse Orange 13**, synthesizing available data on its metabolism, genotoxicity, cytotoxicity, and skin sensitization potential. In the absence of complete in vivo data for specific endpoints, this document critically evaluates the implications of its metabolic pathways and draws upon data from structurally related analogues to construct a robust hazard assessment.

## Chemical and Physical Properties

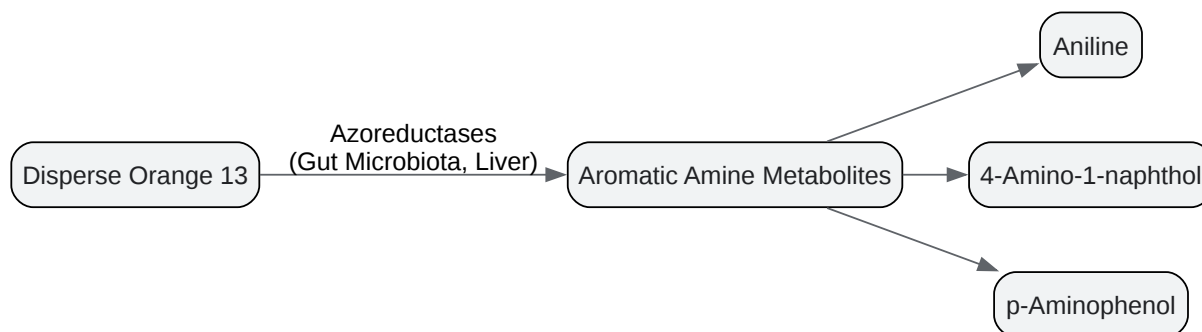
A clear understanding of the physicochemical properties of **Disperse Orange 13** is fundamental to interpreting its toxicological behavior, particularly its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Chemical Formula	C <sub>22</sub> H <sub>16</sub> N <sub>4</sub> O	[2]
Molecular Weight	352.39 g/mol	[2]
Appearance	Reddish-brown powder	[2]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and benzene	[1]
Melting Point	149-153 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	High (indicative of lipophilicity)	[1]

## Toxicokinetics and Metabolism: The Reductive Cleavage of the Azo Linkage

The toxicological activity of many azo dyes, including **Disperse Orange 13**, is intrinsically linked to their metabolism.[6] The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1][6] This biotransformation can be catalyzed by azoreductases produced by intestinal microorganisms under anaerobic conditions and by hepatic enzymes in the liver.[1][3][6]

The reductive cleavage of **Disperse Orange 13** is predicted to yield aromatic amines. Based on its chemical structure, the expected primary metabolites are aniline and 4-amino-1-naphthol, and subsequently p-aminophenol. The formation of these aromatic amines is a critical activation step, as many are known to be more toxic and potentially carcinogenic than the parent dye molecule.[6][7]



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Caption: Predicted metabolic pathway of **Disperse Orange 13** via reductive cleavage.

## Genotoxicity and Mutagenicity

In vitro studies have consistently demonstrated the genotoxic potential of **Disperse Orange 13**.

A study utilizing the Salmonella/microsome mutagenicity assay (Ames test) found that **Disperse Orange 13** induces frameshift mutations, with significantly greater responses observed in Salmonella typhimurium strains TA98 and YG1041, which overproduce nitroreductase and O-acetyltransferase.[8] This highlights the critical role of metabolic activation in the mutagenicity of this dye.[8]

Furthermore, **Disperse Orange 13** has been shown to increase the frequency of micronuclei in both human lymphocytes and the human hepatoma cell line HepG2, indicating its potential to cause chromosomal damage.[9] In the comet assay with HepG2 cells, the dye induced DNA damage at concentrations ranging from 0.2 to 4.0 µg/mL.[8]

While direct in vivo genotoxicity data for **Disperse Orange 13** is limited, the in vitro evidence strongly suggests a genotoxic hazard. The formation of genotoxic aromatic amines upon metabolic reduction is a well-established mechanism for many azo dyes.[6][7]

## Hepatotoxicity and Cytotoxicity

The liver is a primary target organ for the toxicity of many xenobiotics, including azo dyes, due to its central role in metabolism. In vitro studies using HepG2 cells have provided insights into the potential hepatotoxicity of **Disperse Orange 13**.

Exposure of HepG2 cells to **Disperse Orange 13** resulted in a reduction in mitochondrial activity, as measured by the MTT assay, and induced cytotoxicity.<sup>[10][11]</sup> Specifically, a study demonstrated that **Disperse Orange 13** decreased mitochondrial activity in HepG2 cells grown in both monolayer and 3D cultures.<sup>[10]</sup> The compound also induced apoptosis in HepG2 cells after 72 hours of exposure.<sup>[8]</sup>

## Skin Sensitization and Irritation

Disperse dyes are a known cause of allergic contact dermatitis from textiles.<sup>[1]</sup> **Disperse Orange 13** is recognized as a skin sensitizer.<sup>[1][8]</sup> Its lipophilic nature and small molecular size facilitate its absorption through the skin, where it can act as a hapten, forming complexes with skin proteins and initiating an immune response.<sup>[1][12]</sup>

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Disperse Orange 13** is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[2]</sup> While animal model data suggests it may not be a primary skin irritant, good hygiene practices and the use of appropriate personal protective equipment are recommended in occupational settings.<sup>[1]</sup>

## Carcinogenicity

There are no specific in vivo carcinogenicity bioassays for **Disperse Orange 13** reported in the readily available scientific literature. However, the carcinogenic potential of azo dyes is a significant concern, primarily due to their metabolic conversion to carcinogenic aromatic amines.<sup>[6][7]</sup> For instance, the reduction of some azo dyes can release known human carcinogens like benzidine.<sup>[1]</sup>

While **Disperse Orange 13** does not release benzidine, its predicted metabolite, aniline, is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen (probably carcinogenic to humans). The potential for **Disperse Orange 13** to be metabolized to a known animal carcinogen raises concerns about its own carcinogenic potential following chronic exposure.

## Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **Disperse Orange 13** are not currently available. The general lack of data for this endpoint is a significant knowledge gap. Given the genotoxic potential of **Disperse Orange 13**, there is a theoretical concern for effects on reproductive cells and developing organisms. However, without specific in vivo studies, a definitive conclusion on its reproductive and developmental toxicity cannot be made.

## Regulatory Status and Occupational Exposure Limits

**Disperse Orange 13** is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.<sup>[2]</sup> As per the GHS classification, it is considered a hazardous substance.<sup>[2]</sup>

Notably, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have been established for **Disperse Orange 13**.<sup>[13]</sup><sup>[14]</sup> In the absence of a specific OEL, it is recommended that airborne concentrations of **Disperse Orange 13** must be maintained as low as practically possible in occupational settings.<sup>[13]</sup>

## Experimental Protocols

### Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Utilize strains sensitive to frameshift mutagens (e.g., TA98) and base-pair substitution mutagens. Include strains with varying levels of nitroreductase and O-acetyltransferase activity to assess the role of metabolic activation.
- **Metabolic Activation:** Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

- Plate Incorporation Method:
  - Prepare serial dilutions of **Disperse Orange 13** in a suitable solvent (e.g., DMSO).
  - To molten top agar, add the bacterial culture, the test substance dilution (or control), and with or without the S9 mix.
  - Pour the mixture onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies (his<sup>+</sup> revertants) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations compared to the negative control.[\[15\]](#)

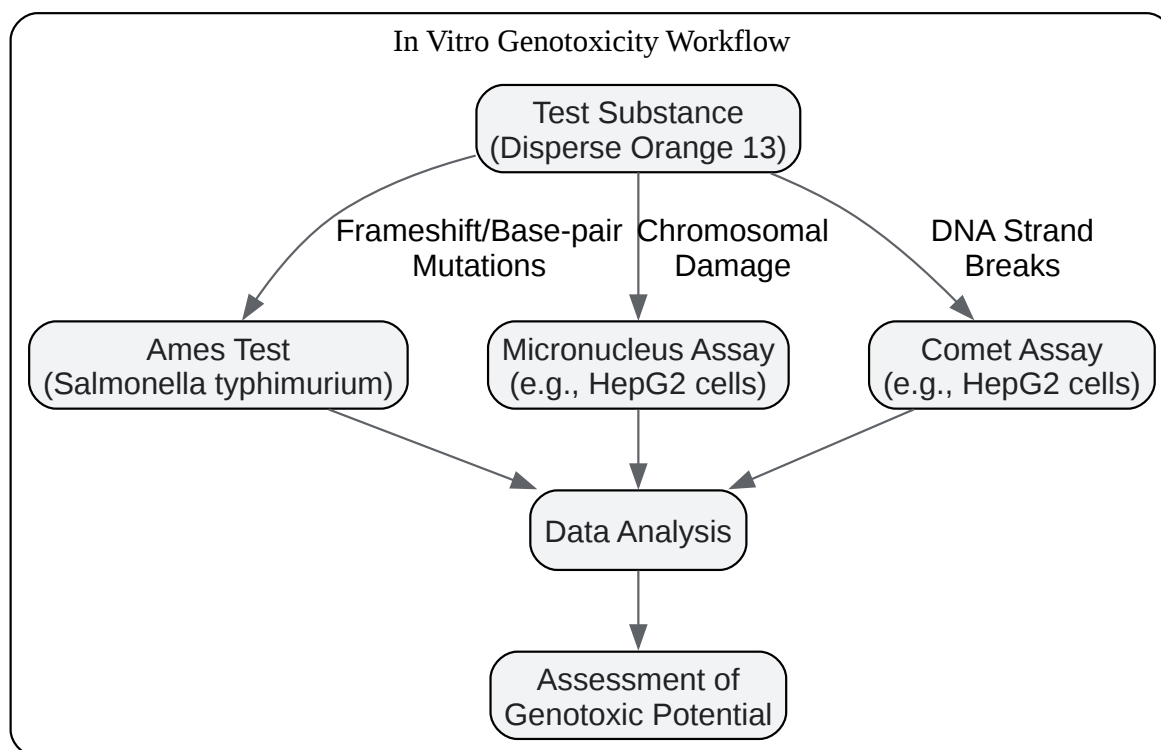
## In Vitro Micronucleus Assay

Objective: To detect the genotoxic potential of a substance by assessing its ability to induce micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

### Methodology:

- Cell Culture: Use a suitable cell line, such as human lymphocytes or HepG2 cells.
- Exposure: Treat the cells with a range of concentrations of **Disperse Orange 13**, along with positive and negative controls.
- Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
- Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
- Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.[9]



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Caption: Workflow for assessing the in vitro genotoxicity of **Disperse Orange 13**.

## Conclusion

**Disperse Orange 13** is a double azo dye with a toxicological profile characterized by in vitro genotoxicity, cytotoxicity, and skin sensitization potential. The primary mechanism of its toxicity is believed to be through metabolic activation via reductive cleavage of its azo bonds to form potentially carcinogenic aromatic amines. While significant data gaps exist, particularly concerning in vivo carcinogenicity and reproductive toxicity, the available evidence warrants a cautious approach to its handling and exposure. Further research, including in vivo studies and

a more detailed characterization of its metabolic fate, is necessary to provide a more complete risk assessment for human health and the environment.

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## References

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. sdc.org.uk [sdc.org.uk]



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